molecular formula C20H29N3O3 B7551268 N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide

N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide

Cat. No. B7551268
M. Wt: 359.5 g/mol
InChI Key: MXOJPTOXOUPPQX-UHFFFAOYSA-N
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Description

N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by a team of researchers led by David Johnson at Pfizer. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide binds to the allosteric site of mGluR5 and inhibits its activation by glutamate, which is the primary neurotransmitter that activates mGluR5. This results in a reduction of downstream signaling pathways that are involved in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of calcium signaling, protein synthesis, and gene expression. It has also been shown to affect the release of other neurotransmitters such as dopamine and GABA.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide in lab experiments is its high selectivity and specificity towards mGluR5, which allows for precise manipulation of its function without affecting other receptors. However, N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has some limitations, such as its poor solubility in water and its relatively short half-life in vivo.

Future Directions

There are several future directions for the research on N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide and mGluR5. One direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical trials for the treatment of neurological and psychiatric disorders. Another direction is to investigate the role of mGluR5 in other physiological systems such as the immune system and the cardiovascular system. Additionally, the development of new imaging techniques and biomarkers for mGluR5 could provide valuable insights into its function in vivo.

Synthesis Methods

The synthesis of N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide involves a multi-step process starting from 1-(2-phenylacetyl)piperidine-3-carboxylic acid. The acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-aminoethyl)morpholine in the presence of triethylamine to yield N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide as a white crystalline solid. The overall yield of the synthesis is approximately 30%.

Scientific Research Applications

N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has been widely used as a tool compound in scientific research to study the function of mGluR5 in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, addiction, and pain perception. N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has also been used to investigate the role of mGluR5 in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-1-(2-phenylacetyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c24-19(15-17-5-2-1-3-6-17)23-9-4-7-18(16-23)20(25)21-8-10-22-11-13-26-14-12-22/h1-3,5-6,18H,4,7-16H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOJPTOXOUPPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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